tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: is a chemical compound with the molecular formula C10H22N2O3. It is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Halides, nucleophiles; in polar aprotic solvents like DMF or DMSO
Major Products Formed:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in the development of biochemical assays and as a reagent in the synthesis of biologically active molecules. It can be employed in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. It can be incorporated into drug candidates to improve their pharmacokinetic properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. It may also interact with receptors or other proteins, modulating their signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
- N-methyl-N-[2-(methylamino)ethyl]carbamic acid tert-butyl ester
Uniqueness: tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate is unique due to its specific structure, which allows it to serve as a versatile building block in organic synthesis. Its ability to act as a protecting group for amines and its applications in various fields of research make it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4/h11H,5-8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDLUCPPDCBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185772-28-4 |
Source
|
Record name | tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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